8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
“8-[[Benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one” is a complex organic compound. It belongs to the family of coumarins, which are a group of nature-occurring lactones . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular formula of this compound is C33H40N2O3 . It has an average mass of 512.682 Da and a monoisotopic mass of 512.303894 Da .Physical and Chemical Properties Analysis
The compound has a linear formula of C24H27N5O2 . Its CAS Number is 575463-17-1, and it has a molecular weight of 417.515 .Scientific Research Applications
Fluorescent Properties and Sensing Applications
Some derivatives of chromen-4-one, such as 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, have shown unique fluorescence properties, making them suitable for developing new fluorogenic sensors. These compounds exhibit strong fluorescence in protic solvents, suggesting their potential use in environment-sensitive fluorescent probes for biological and chemical sensing applications (Uchiyama et al., 2006).
Antimicrobial and Anti-inflammatory Effects
Compounds isolated from natural sources, such as Belamcanda chinensis, including tectorigenin monohydrate (an isoflavone), have demonstrated antimicrobiotic and anti-inflammatory effects. This points to the potential therapeutic applications of chromen-4-one derivatives in treating infections and inflammation-related conditions (Benguo Liu et al., 2008).
Anticancer Activity
A series of 4-amino-2H-benzo[h]chromen-2-one (ABO) analogs were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Certain derivatives exhibited promising cell growth inhibitory activity, indicating the potential of these compounds as anticancer agents. This research provides a foundation for further exploration of chromen-4-one derivatives in cancer therapy (Yizhou Dong et al., 2010).
Molecular Docking Studies
The antimicrobial activity of novel synthesized compounds, such as "3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile," was assessed through molecular docking studies. These studies help in understanding the interaction between the synthesized compounds and microbial proteins, providing insights into their antimicrobial mechanisms and potential as therapeutic agents (R. M. Okasha et al., 2022).
Photovoltaic Properties
The electronic and photovoltaic properties of chromen-2-one-based organic dyes were explored for their application in dye-sensitized solar cells. This study highlights the significance of structural modifications in improving the efficiency of these compounds as photosensitizers, contributing to advancements in solar energy conversion technology (E. Gad et al., 2020).
Mechanism of Action
Mode of Action
Based on its structure, it may involve reactions at the benzylic position . The benzyl(methyl)amino group could potentially act as a nucleophile, substituting for a halogen at the benzylic position . This is speculative and further experimental studies are required to confirm this.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties are crucial in determining the bioavailability of the compound. Future studies should focus on understanding these properties to optimize the compound’s therapeutic potential .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s interaction with its targets and its overall pharmacokinetics
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-26(14-17-6-4-3-5-7-17)15-21-23(27)13-12-20-24(28)22(16-30-25(20)21)18-8-10-19(29-2)11-9-18/h3-13,16,27H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOASFUQSMACJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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